molecular formula C9H10ClNO2 B1394550 Ethyl 5-chloro-2-methylnicotinate CAS No. 868636-76-4

Ethyl 5-chloro-2-methylnicotinate

Cat. No. B1394550
M. Wt: 199.63 g/mol
InChI Key: PTFXNMXWXUGGBH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 . It is used in various fields of research.


Synthesis Analysis

The synthesis of Ethyl 5-chloro-2-methylnicotinate involves a synthetic pathway using ethyl nicotinate as a starting material . Ethyl nicotinate is derived from nicotinic acid (niacin), a synthetic chemical produced from petrochemical sources .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-2-methylnicotinate consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-methylnicotinate has a molecular weight of 199.63 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 187 . The compound has 3 rotatable bonds .

Scientific Research Applications

Organic Synthesis

Ethyl 5-chloro-2-methylnicotinate: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive ester group, which can undergo nucleophilic attack to form amides, esters, and other derivatives. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, Ethyl 5-chloro-2-methylnicotinate serves as a building block for drug development. Its structure is similar to that of nicotinic acid derivatives, which are known for their therapeutic properties. Researchers can modify this compound to create new molecules with potential biological activity, such as antifungal, antibacterial, or anti-inflammatory agents .

Polymer Research

This compound can be utilized in polymer research to create functional polymers. By incorporating Ethyl 5-chloro-2-methylnicotinate into polymer chains, scientists can introduce specific functional groups that impart desired properties to the polymers, such as increased chemical resistance or improved mechanical strength .

Material Science

In material science, Ethyl 5-chloro-2-methylnicotinate can be used to synthesize organic electronic materials. Its molecular structure allows for the creation of conductive polymers, which are essential for developing organic transistors, light-emitting diodes (LEDs), and solar cells .

Agricultural Chemistry

The compound’s reactivity makes it a candidate for developing novel agrochemicals. By synthesizing derivatives of Ethyl 5-chloro-2-methylnicotinate , researchers can create new pesticides or herbicides with improved efficacy and reduced environmental impact .

Analytical Chemistry

Ethyl 5-chloro-2-methylnicotinate: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in chromatography and mass spectrometry to identify or quantify other substances .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions. It can act as a substrate analog to investigate the binding and catalytic mechanisms of enzymes that interact with nicotinate derivatives .

Environmental Science

Finally, Ethyl 5-chloro-2-methylnicotinate can be applied in environmental science research. Its derivatives can be designed to remove pollutants from water or soil, acting as agents in bioremediation processes to degrade or sequester harmful chemicals .

properties

IUPAC Name

ethyl 5-chloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFXNMXWXUGGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694244
Record name Ethyl 5-chloro-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-2-methylnicotinate

CAS RN

868636-76-4
Record name Ethyl 5-chloro-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2,5-dichloronicotinate (step 1, 10 g, 0.045 mol), tetrakis(triphenylphoshine)palladium (5.2 g, 4.5 mmol), trimethylboroxine (5.65 g, 0.045 mmol) and potassium carbonate (18.66 g, 0.16 mmol) in 1,4-dioxane (contain 10% water, 100 ml) was refluxed for 7 h under nitrogen atmosphere. The reaction mixture was cooled to room temperature and poured into water. The aqueous mixture was extracted with ethyl acetate. The organic extracts were dried over sodium sulfate and concentrated. The residue was purified by flush column chromatography on silica gel eluting with hexane/ethyl acetate (50/1 to 20/1) to afford 3.41 g (38%) of the title compound:
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphoshine)palladium
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
18.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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